1,4-Butanediol, dibenzoate
Overview
Description
1,4-Butanediol, also called Butane-1,4-diol (other names include 1,4-B, BD, BDO and 1,4-BD), is a primary alcohol and an organic compound with the formula HOCH2CH2CH2CH2OH . It is a colorless viscous liquid first synthesized in 1890 . The compound 1,4-Butanediol, dibenzoate, also known as Tetramethylene benzoate, Tetramethylene dibenzoate, 1,4-Butylene dibenzoate , has a molecular formula of C18H18O4 and a molecular weight of 298.3 g/mol.
Synthesis Analysis
In industrial chemical synthesis, acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol. Hydrogenation of butyne-1,4-diol gives butane-1,4-diol . It is also made on an industrial scale from maleic anhydride in the Davy process, which is first converted to the methyl maleate ester, then hydrogenated . Other routes are from butadiene, allyl acetate and succinic acid .Scientific Research Applications
Green Plasticizers in PVC
1,4-Butanediol dibenzoate has been evaluated as a potential green plasticizer, particularly in poly(vinyl chloride) (PVC) blends. Research shows that certain dibenzoates, including 1,4-butanediol dibenzoate, can effectively replace traditional plasticizers like DEHP, which have raised health concerns due to suspected endocrine-disrupting behavior. These dibenzoates demonstrated comparable or superior performance in various mechanical and thermal properties of PVC blends, suggesting their viability as safer alternatives in plasticizer applications (Erythropel et al., 2018).
Characterization in Polymer Science
1,4-Butanediol dibenzoate plays a role in the characterization of polymers. For instance, a study involved its use in understanding the structure of poly(1-methyl-1,4-butanediol-1,4-diyl/2,3,4-trihydro-5-methylfuran-2,5-diyl), demonstrating its importance in the detailed analysis and understanding of polymer compositions (Saito et al., 2011).
Enhancing Viscosity and Crystallization in Polyesters
Research on poly(butylene-succinate) has incorporated 1,4-butanediol dibenzoate to enhance viscosity and crystallization rates. This application in materials science highlights the compound's utility in modifying and improving the physical properties of polyesters for broader applications (Liu et al., 2017).
Application in Liquid Crystal Polymers
In the field of liquid crystal polymers, 1,4-butanediol dibenzoate has been used in the structural characterization of thermotropic polyesters. Such applications are crucial in the development of advanced materials with specific optical and thermal properties (Chiellini et al., 1987).
Bioengineering and Biocatalytic Production
1,4-Butanediol dibenzoate is also significant in bioengineering, particularly in the biocatalytic production of 1,4-butanediol. Research in this area explores renewable carbohydrate feedstocks for producing valuable chemicals, demonstrating the compound's role in sustainable chemical manufacturing (Yim et al., 2011).
Enhanced Epoxy Adhesion and Stress Reduction
Research on model epoxy systems has shown that the addition of 1,4-butanediol can modulate properties like modulus, glass transition temperature, and moisture uptake. This has implications in improving adhesion and reducing residual stress in these materials (Case et al., 2005).
Liquid Crystalline Polyurethane Development
1,4-Butanediol dibenzoate is used in synthesizing mesogenic units for the development of thermotropic liquid crystalline polyurethanes. This application is crucial in the field of advanced material science, particularly in the development of materials with specific thermal and optical properties (Liu Qian-yue, 2008).
Safety and Hazards
1,4-Butanediol is harmful if swallowed and may cause drowsiness or dizziness . It is recommended to wash face, hands and any exposed skin thoroughly after handling, avoid eating, drinking or smoking when using this product, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
Several linear alkyl diol dibenzoate compounds, including 1,4-butanediol dibenzoate, have been evaluated for their plasticizing effectiveness in blends with polyvinyl chloride (PVC). These compounds have been shown to have the potential to be green, safe candidates for DEHP replacement . For blends with 1,4-butanediol dibenzoate, effective plasticization was observed upon heating to temperatures above 60 °C .
Properties
IUPAC Name |
4-benzoyloxybutyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c19-17(15-9-3-1-4-10-15)21-13-7-8-14-22-18(20)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOWYTOWCBNTHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCCOC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172801 | |
Record name | 1,4-Butanediol, dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19224-27-2 | |
Record name | 1,4-Butanediol, 1,4-dibenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19224-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetramethylene dibenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019224272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, dibenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Butanediol, dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-BUTYLENE GLYCOL DIBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAMETHYLENE DIBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QW8JPF0XE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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